4-Chloroaniline (CAS 106-47-8) is a para-halogenated primary aromatic amine widely utilized as a core building block in the synthesis of agrochemicals, pharmaceutical active ingredients, dyes, and high-performance polymers. Unlike its unsubstituted parent, aniline, the para-chloro substitution provides a distinct balance of electron-withdrawing inductive effects and resonance donation, resulting in a moderated pKa of 3.98 [1]. Its highly symmetrical structure renders it a stable, crystalline solid at room temperature, facilitating high-purity handling, straightforward recrystallization, and precise stoichiometric control in industrial diazotization and amidation workflows [2]. For procurement teams, 4-chloroaniline represents a critical, non-substitutable precursor where both the specific reactivity of the amine and the structural geometry of the para-substituted ring are required for downstream product performance.
Substituting 4-chloroaniline with its positional isomers (2-chloroaniline or 3-chloroaniline) or the unsubstituted aniline fundamentally alters both processability and downstream product geometry. The ortho- and meta-isomers are liquids at room temperature with significantly lower basicities (pKa 2.65 and 3.52, respectively), which drastically reduces nucleophilic attack rates during acylation and alters diazotization kinetics, requiring costly process re-optimization [1]. Furthermore, in polymer and materials science, the para-substitution is strictly required to maintain molecular linearity; replacing it with ortho- or meta-linkages disrupts polymer chain packing, severely degrading the thermal stability, crystallinity, and mechanical strength of the resulting polyamides or polyimides [2]. Consequently, attempting to substitute 4-chloroaniline with cheaper or more readily available liquid isomers results in unacceptable yield losses and catastrophic failures in final material specifications.
The symmetrical para-substitution of 4-chloroaniline allows for efficient crystal lattice packing, resulting in a solid state at room temperature, whereas its positional isomers are liquids. 4-Chloroaniline exhibits a melting point of 72.5 °C, compared to 2-chloroaniline (-14 °C) and 3-chloroaniline (-10 °C) [1]. This phase difference allows 4-chloroaniline to be easily purified via recrystallization and handled as a free-flowing solid, avoiding the specialized liquid-handling infrastructure, vapor exposure risks, and degradation pathways (such as rapid oxidation) associated with liquid anilines.
| Evidence Dimension | Melting Point / Phase at 25 °C |
| Target Compound Data | 72.5 °C (Solid) |
| Comparator Or Baseline | 2-Chloroaniline: -14 °C (Liquid); 3-Chloroaniline: -10 °C (Liquid) |
| Quantified Difference | 86.5 °C higher melting point than the ortho-isomer |
| Conditions | Standard atmospheric pressure (1 atm) |
Procuring the solid para-isomer simplifies transport, storage stability, and purification workflows, eliminating the need for specialized liquid containment and inert-gas blanketing required for liquid isomers.
In amidation and N-alkylation workflows, the basicity of the amine dictates the reaction rate and required catalyst loading. 4-Chloroaniline has a pKa of 3.98, making it significantly more basic than 2-chloroaniline (pKa 2.65) because it lacks the strong steric hindrance and direct proximity electron-withdrawing effects of the ortho-chlorine [1]. This 1.33 pKa unit difference means 4-chloroaniline is over 20 times more basic than the ortho-isomer, allowing it to undergo nucleophilic attack under milder conditions with higher yields.
| Evidence Dimension | Conjugate Acid pKa (Basicity) |
| Target Compound Data | 3.98 |
| Comparator Or Baseline | 2-Chloroaniline (pKa 2.65) |
| Quantified Difference | 1.33 pKa units higher (approx. 21x more basic) |
| Conditions | Aqueous solution, 25 °C |
Higher nucleophilicity translates directly to faster reaction times, lower heating requirements, and reduced catalyst costs in industrial-scale amidation processes.
When synthesizing complex multi-substituted aromatic rings, controlling the site of substitution is critical for yield and purity. Because the para-position in 4-chloroaniline is blocked by the chlorine atom, electrophilic aromatic substitution (e.g., nitration, halogenation) is forced exclusively to the ortho-position relative to the amine group[1]. In contrast, using unsubstituted aniline results in a mixture of ortho- and para-substituted products, requiring expensive and time-consuming chromatographic separations.
| Evidence Dimension | Regioselectivity (EAS) |
| Target Compound Data | 100% directed to ortho-position (relative to NH2) |
| Comparator Or Baseline | Aniline (Mixed ortho/para product streams) |
| Quantified Difference | Elimination of para-substitution byproducts |
| Conditions | Standard electrophilic aromatic substitution (e.g., bromination or nitration) |
Procuring a para-blocked precursor prevents the formation of unwanted positional isomers, drastically reducing downstream purification costs and improving overall atom economy.
4-Chloroaniline is the mandatory precursor for several high-volume herbicides and fungicides, such as monuron, diflubenzuron, and pyraclostrobin [1]. The specific pKa (3.98) ensures optimal reactivity during urea or amide formation, while the para-chloro moiety is biologically essential for target enzyme binding in agricultural pests. Substituting with 2-chloroaniline or aniline would result in completely inactive end-products.
In advanced materials science, 4-chloroaniline is utilized to synthesize rigid, linear monomers. The para-substitution guarantees that the resulting polymer chains maintain a linear geometry, which is critical for tight intermolecular packing, high crystallinity, and elevated glass transition temperatures (Tg) [2]. Using ortho- or meta-isomers introduces kinks into the polymer backbone, ruining the mechanical and thermal properties of the material.
The compound is widely used in the diazotization and coupling processes to produce specific azo dyes. The solid state of 4-chloroaniline allows for precise stoichiometric weighing, which is critical for maintaining exact pH and reactant ratios during the sensitive diazotization step [1]. The para-chloro group specifically shifts the absorption spectrum of the resulting dye, providing distinct colorfast properties that cannot be achieved with unsubstituted aniline.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard